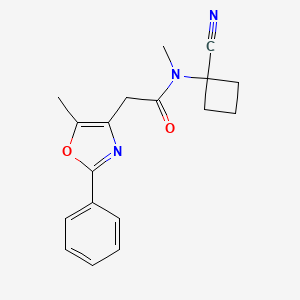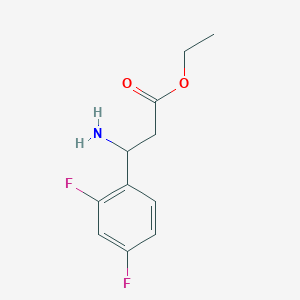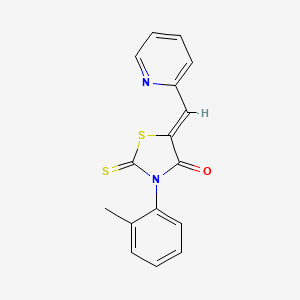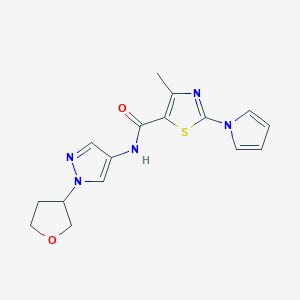
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide, also known as CX614, is a compound that has been extensively researched for its potential use in treating neurological disorders. It is a positive allosteric modulator of AMPA receptors, which are important in regulating synaptic plasticity, learning, and memory.
作用机制
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are important in regulating synaptic plasticity. It enhances the response of AMPA receptors to glutamate, leading to increased calcium influx and activation of intracellular signaling pathways. This results in the strengthening of synaptic connections and the promotion of long-term potentiation, which is important for learning and memory.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It enhances synaptic plasticity and improves cognitive function in animal models. It also has neuroprotective effects and promotes the growth of new neurons. In addition, it has been found to have anti-inflammatory effects and to modulate the activity of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and purify. However, one limitation is that it has low solubility in water, which can make it difficult to administer in experiments. In addition, its effects can be variable depending on the experimental conditions, which can make it challenging to interpret results.
未来方向
There are a number of potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. In addition, there is interest in developing more potent and selective positive allosteric modulators of AMPA receptors that could have even greater therapeutic potential. Finally, there is interest in understanding the long-term effects of N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide on synaptic plasticity and cognitive function.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide involves several steps, starting with the reaction of cyclobutanone with cyanide to form a cyano alcohol. This is followed by the reaction of the cyano alcohol with methylamine to form an imine, which is then reduced to form the final product, N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide. The yield of N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is typically around 30-40%, and the purity can be increased through recrystallization.
科学研究应用
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide has been studied extensively for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models. In addition, it has been found to have neuroprotective effects and to promote the growth of new neurons.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-15(20-17(23-13)14-7-4-3-5-8-14)11-16(22)21(2)18(12-19)9-6-10-18/h3-5,7-8H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLSTRLGZPKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(C)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2926681.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)



![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)
![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)
![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)